molecular formula C21H19NO3S B2484200 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2034317-09-2

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2484200
CAS No.: 2034317-09-2
M. Wt: 365.45
InChI Key: DWAGPKRYYJJBED-UHFFFAOYSA-N
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Description

"N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide" is a synthetic small molecule characterized by a benzothiophene and benzofuran scaffold linked via a propan-2-ylamine group. The compound’s structure integrates a 7-methoxy substitution on the benzofuran ring and a benzothiophene moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-13(10-15-12-26-19-9-4-3-7-16(15)19)22-21(23)18-11-14-6-5-8-17(24-2)20(14)25-18/h3-9,11-13H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAGPKRYYJJBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene ring, followed by the introduction of the propan-2-yl group. The benzofuran ring is then synthesized and methoxylated. Finally, the carboxamide group is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound’s closest analogs in the provided evidence share partial structural motifs but differ significantly in core scaffolds and functional groups:

Compound Name Core Structure Key Substituents Biological Relevance
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide Benzothiophene + Benzofuran 7-Methoxy, propan-2-yl linker Hypothesized kinase/modulator activity
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane + Phenyl 4-Methoxyphenoxy, diethylamide Synthetic intermediate, no bioactivity data
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)... Benzamide + Phenylpropanolamine 4-Methoxy, hydroxypropanolamine Peptidomimetic or receptor-targeted designs
USP Formoterol Related Compound C/D Acetamide/Formamide + Phenethyl 4-Methoxyphenyl, hydroxyethylamine β2-adrenergic agonist impurities

Functional Group Analysis

  • Benzothiophene vs. Cyclopropane/Peptidomimetics : The benzothiophene-benzofuran core in the target compound distinguishes it from cyclopropane derivatives (e.g., ) and peptidomimetics (e.g., ), which prioritize conformational rigidity or peptide-like interactions.
  • Amide Linkage : The carboxamide group in the target compound is a common feature in kinase inhibitors, contrasting with the acetamide/formamide groups in Formoterol analogs (e.g., ), which are designed for β2-adrenergic receptor interactions.

Research Findings and Limitations

Available Data

  • No direct pharmacological studies on the target compound were identified in the provided evidence.
  • Structural analogs (e.g., ) highlight the importance of methoxy positioning and amide linkages in modulating receptor affinity or metabolic stability.

Critical Knowledge Gaps

  • Pharmacokinetics : The impact of the benzothiophene-benzofuran core on absorption, distribution, or CYP450 metabolism remains uncharacterized.

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and promising biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C19_{19}H19_{19}NO3_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure features a dual moiety consisting of a benzothiophene and a benzofuran core, which contributes to its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Notably, it has been shown to modulate the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's structural characteristics allow it to either inhibit or promote Aβ fibrillogenesis depending on the substituents attached to the phenyl ring.

Key Findings on Aβ Aggregation

A study published in 2024 demonstrated that derivatives of benzofuran and benzothiophene carboxamides could effectively modulate Aβ aggregation kinetics. The specific findings include:

CompoundAβ Fibrillogenesis Promotion (at 25 μM)Neuroprotection in HT22 Cells
4a2.7-fold increaseSignificant
4b1.74-fold increaseModerate
5a2.70-fold increaseSignificant
5bVariableModerate

These results indicate that compounds with certain substituents can significantly influence the aggregation process and provide neuroprotective effects against Aβ-induced cytotoxicity .

Therapeutic Applications

The compound's potential therapeutic applications are broad, particularly in the context of neurodegenerative diseases. Its ability to modulate Aβ aggregation positions it as a candidate for further development in Alzheimer's disease treatment. Additionally, the structural diversity of this compound suggests that it may also have applications in other areas such as:

  • Antioxidant Activity : Similar compounds have shown promise in reducing oxidative stress.
  • Anticancer Properties : The benzofuran core is associated with anticancer activities in various studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and potential uses:

  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of benzofuran derivatives against oxidative stress-induced neuronal damage.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Cancer Research : Compounds with similar structures have been evaluated for their anticancer effects, showing inhibition of tumor growth in vitro.

Q & A

Q. What are the key synthetic routes for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling benzothiophene and benzofuran precursors. A common approach includes:

  • Step 1 : Functionalization of the benzothiophene moiety at the 3-position with a propan-2-yl chain.
  • Step 2 : Carboxamide bond formation using coupling agents (e.g., DCC/DMAP) to link the benzofuran-2-carboxylic acid derivative to the benzothiophene-propan-2-amine intermediate .
  • Optimization : Reaction temperatures (~0–25°C), solvent selection (e.g., THF, DCM), and catalysts (e.g., DMAP) improve yields. Purification via column chromatography or recrystallization ensures high purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and functional groups (e.g., methoxy at C7 of benzofuran) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₂₀H₁₈N₂O₃S; MW: 366.44 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting planar benzofuran/benzothiophene systems and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported, and how are they assayed?

  • Anticancer Screening : In vitro assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the micromolar range. Structural analogs with methoxy/furan groups exhibit enhanced activity .
  • Serotonergic Activity : Radioligand binding assays (e.g., 5-HT₁A receptor) suggest potential neuropharmacological applications .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., 5-HT₁A). The benzothiophene’s sulfur atom may form hydrophobic interactions, while the methoxy group participates in hydrogen bonding .
  • MD Simulations : Assess binding stability over time, revealing conformational changes in target proteins .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. fluoro) with activity trends .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Variable Analysis : Compare assay conditions (cell line viability, incubation time, solvent/DMSO concentration) .
  • Purity Verification : Re-evaluate compound purity via HPLC and NMR to rule out impurities affecting results .
  • Structural Confirmation : Ensure stereochemical consistency (e.g., propan-2-yl chain configuration) via X-ray or NOESY .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Co-solvents (e.g., PEG 400) or nanoformulations improve aqueous solubility .
  • Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., benzofuran oxidation). Introducing electron-withdrawing groups (e.g., fluoro) can slow degradation .
  • BBB Penetration : LogP calculations (e.g., ~3.5) guide modifications for CNS targeting .

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